molecular formula C10H17NO4 B12812521 2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine CAS No. 29709-73-7

2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine

Cat. No.: B12812521
CAS No.: 29709-73-7
M. Wt: 215.25 g/mol
InChI Key: RFSALWUIQJLWHY-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine is a complex organic compound characterized by its unique structure, which includes a dioxin ring system fused with an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and bases like sodium bicarbonate (NaHCO₃) in solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups The aziridine ring, in particular, is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine lies in its combination of a dioxin ring system with an aziridine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

29709-73-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-(2,6-dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)aziridine

InChI

InChI=1S/C10H17NO4/c1-5-12-4-8-10(14-5)9(7-3-11-7)15-6(2)13-8/h5-11H,3-4H2,1-2H3

InChI Key

RFSALWUIQJLWHY-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2C(O1)C(OC(O2)C)C3CN3

Origin of Product

United States

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